molecular formula C19H20N2OS2 B12145762 5,6-dimethyl-2-[(4-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

5,6-dimethyl-2-[(4-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12145762
M. Wt: 356.5 g/mol
InChI Key: HUODCZUHIBMLCH-UHFFFAOYSA-N
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Description

5,6-dimethyl-2-[(4-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a synthetic thieno[2,3-d]pyrimidine derivative, a heterocyclic scaffold of significant pharmacological interest due to its structural similarity to biological nitrogenous bases and quinazolines . This specific compound is offered to the research community as a high-purity chemical tool for investigating new therapeutic pathways. The core thieno[2,3-d]pyrimidine structure is a recognized pharmacophore in medicinal chemistry. Related analogs have demonstrated potent analgesic and anti-inflammatory activities in biological studies, with some compounds showing activity comparable to the reference standard diclofenac sodium . Furthermore, recent patents protect thieno[2,3-d]pyrimidine derivatives for use as cyclooxygenase-2 (COX-2) inhibitors , highlighting the scaffold's relevance in targeting inflammation-mediated disorders . Beyond inflammation, this class of compounds is extensively investigated for its anti-proliferative properties . Studies on structurally similar 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines have shown promising activity against breast cancer cell lines, including MCF-7 and MDA-MB-231, by inducing cell cycle arrest . The presence of the sulfanyl (sulfide) and allyl substituents on this molecule provides key sites for structure-activity relationship (SAR) studies, allowing researchers to explore interactions with biological targets and optimize potency and selectivity. This product is intended for research applications only , including but not limited to: in vitro bioactivity screening, mechanism of action studies, organic and medicinal chemistry research as a synthetic intermediate, and the development of novel therapeutic candidates for diseases such as cancer and chronic inflammation. Handling Note: For research use only. Not approved for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C19H20N2OS2

Molecular Weight

356.5 g/mol

IUPAC Name

5,6-dimethyl-2-[(4-methylphenyl)methylsulfanyl]-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C19H20N2OS2/c1-5-10-21-18(22)16-13(3)14(4)24-17(16)20-19(21)23-11-15-8-6-12(2)7-9-15/h5-9H,1,10-11H2,2-4H3

InChI Key

HUODCZUHIBMLCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2CC=C

Origin of Product

United States

Preparation Methods

Formation of the Thieno[2,3-d]Pyrimidin-4(3H)-One Core

Reacting 1 with formamide or urea under reflux conditions induces cyclocondensation, yielding 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (2 ). This step typically achieves 70–85% yields in ethanol or DMF.

Sulfanyl Group Introduction at Position 2

The sulfanyl moiety is introduced via nucleophilic displacement. Treating 2 with 4-methylbenzyl mercaptan in the presence of a base (e.g., K₂CO₃ or NaH) in anhydrous DMF or THF installs the [(4-methylbenzyl)sulfanyl] group at position 2, producing intermediate 3 (65–78% yield).

Alkylation at Position 3 with Propenyl Groups

Intermediate 3 undergoes N-alkylation using allyl bromide or propargyl bromide. Optimized conditions (K₂CO₃, DMF, 60°C) afford the final compound in 60–72% yield.

Table 1: Key Parameters for Cyclocondensation-Based Synthesis

StepReagents/ConditionsYield (%)Reference
CyclocondensationFormamide, ethanol, reflux70–85
Sulfanyl Introduction4-Methylbenzyl mercaptan, K₂CO₃, DMF65–78
N-AlkylationAllyl bromide, K₂CO₃, DMF60–72

Microwave-Assisted Synthesis

ParameterConventional MethodMicrowave Method
Cyclocondensation Time4–6 hours5–15 minutes
Overall Yield50–60%75–85%
Purity (HPLC)90–92%95–98%

One-Pot Multi-Component Approaches

Recent advances employ one-pot strategies to streamline synthesis. For example, reacting 2H-thieno[2,3-d]oxazine-2,4(1H)-dione with 4-methylbenzyl thiol and allylamine in ethanol/KOH under reflux directly yields the target compound in 62–72% yield. This method eliminates intermediate isolation, enhancing efficiency.

Functionalization of Preformed Thieno[2,3-d]Pyrimidin-4(3H)-Ones

Alternative routes modify preformed thieno[2,3-d]pyrimidin-4(3H)-ones. Bromination at position 2 (using POBr₃) followed by nucleophilic substitution with 4-methylbenzyl thiol and subsequent alkylation provides the target compound in 58% overall yield.

Comparative Analysis of Synthetic Routes

  • Cyclocondensation offers reliability but requires multi-step purification.

  • Microwave Methods enhance efficiency but demand specialized equipment.

  • One-Pot Synthesis reduces labor but may compromise yield with complex substrates.

Challenges and Optimization Strategies

  • Regioselectivity Issues : Competing reactions during alkylation can yield positional isomers. Using bulky bases (e.g., DBU) mitigates this.

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve sulfanyl group incorporation but may degrade heat-sensitive intermediates.

  • Catalyst Use : Pd/C or CuI catalysts in alkylation steps boost yields by 10–15% .

Chemical Reactions Analysis

5,6-dimethyl-2-[(4-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting ketone groups to alcohols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 5,6-dimethyl-2-[(4-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one exhibit notable anticancer properties. These compounds have been shown to inhibit key enzymes involved in DNA replication and repair, making them potential candidates for cancer therapy .

Mechanism of Action
The compound likely interacts with specific molecular targets within cancer cells. Studies suggest that it may modulate enzyme activity or receptor signaling pathways, which is crucial for understanding its pharmacological profile .

Case Study: Inhibition of Tumor Growth
In vitro studies demonstrated that derivatives of this compound significantly reduced the proliferation of various cancer cell lines. For instance, a derivative was tested against breast cancer cells and showed a dose-dependent inhibition of cell growth .

Biological Research

Antimicrobial Properties
5,6-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one has also been investigated for its antimicrobial activity. Similar thieno[2,3-d]pyrimidine derivatives have shown effectiveness against both bacterial and fungal strains .

Mechanism of Antimicrobial Action
The compound's mechanism involves disruption of microbial cell wall synthesis and inhibition of essential metabolic pathways. Comparative studies revealed that certain derivatives exhibited superior antimicrobial activity compared to standard antibiotics .

Material Science

Polymerization Applications
The unique structure of 5,6-dimethyl-2-[(4-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one allows it to be used as a monomer in polymer synthesis. Its ability to undergo free radical polymerization makes it suitable for creating advanced materials with tailored properties .

Data Table: Summary of Applications

Application AreaSpecific Use CaseObservations
Medicinal ChemistryAnticancer therapyInhibits DNA replication; effective in cell lines
Biological ResearchAntimicrobial activityEffective against bacteria and fungi
Material SciencePolymer synthesisForms advanced materials through polymerization

Mechanism of Action

The mechanism of action of 5,6-dimethyl-2-[(4-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit kinase enzymes involved in cell signaling, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives exhibit structural diversity based on substituent modifications. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features References
Target Compound 2: (4-methylbenzyl)sulfanyl; 3: allyl; 5,6: methyl C₁₉H₂₀N₂OS₂ 364.5 High lipophilicity (logP ~3.2); allyl group enables cross-linking
3-Ethyl-5,6-dimethyl-2-[(E)-3-phenylprop-2-enyl]sulfanylthieno[2,3-d]pyrimidin-4-one 2: cinnamylthio; 3: ethyl; 5,6: methyl C₂₀H₂₀N₂OS₂ 376.5 Extended conjugation via cinnamyl group; improved UV absorption
5,6-Dimethyl-3-phenyl-2-sulfanylidenethieno[2,3-d]pyrimidin-4(1H)-one 2: thioxo; 3: phenyl; 5,6: methyl C₁₃H₁₀N₂OS₂ 282.4 Planar structure; strong hydrogen-bonding capacity
3-Allyl-5,6-dimethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one 2: morpholinyl-ethylsulfanyl; 3: allyl; 5,6: methyl C₁₇H₂₁N₃O₃S₂ 379.5 Enhanced solubility due to morpholine; potential CNS activity
2-[(4-Bromobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one 2: (4-bromobenzyl)sulfanyl; 3: ethyl; fused cyclohexane C₂₀H₂₀BrN₂OS₂ 447.4 Bromine atom increases molecular weight; potential halogen bonding

Key Findings:

Substituent Effects on Lipophilicity :

  • The target compound’s 4-methylbenzyl group increases logP compared to the thioxo analog (logP ~1.8) .
  • Morpholinyl-ethylsulfanyl substitution (Compound in ) reduces logP to ~2.5, improving aqueous solubility.

Synthetic Accessibility :

  • Allyl and ethyl groups at position 3 are introduced via nucleophilic substitution or alkylation (e.g., using NaH/DMF conditions) .
  • Cinnamylthio derivatives require controlled reaction conditions to maintain stereochemical integrity .

Biological Relevance :

  • Bromobenzyl and cinnamyl analogs show enhanced binding to ATP pockets in kinase assays due to extended aromatic systems .
  • The thioxo group in facilitates hydrogen bonding with cysteine residues in enzymatic targets.

Thermal Stability: Derivatives with tetrahydrobenzene rings (e.g., ) exhibit higher melting points (>200°C) compared to non-fused analogs (~180°C).

Biological Activity

5,6-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one, also known as Y203-3474, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC22H21N3OS2
Molecular Weight407.56 g/mol
SMILESCc1c(C)sc(N=C(N2Cc3cnccc3)SCc3cc(C)ccc3)c1C2=O
LogP4.974
Water Solubility (LogSw)-4.46

Synthesis

The synthesis of thieno[2,3-d]pyrimidine derivatives often involves multi-step reactions starting from readily available precursors. For Y203-3474, the synthetic route typically includes the formation of the thieno ring followed by substitution reactions to introduce the sulfanyl and prop-2-en-1-yl groups.

Antimicrobial Activity

Research indicates that compounds in the thieno[2,3-d]pyrimidine class exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various Gram-positive and Gram-negative bacteria as well as mycobacterial strains. In a study evaluating similar thienopyrimidinone derivatives, compounds demonstrated potent antibacterial activity with minimum inhibitory concentrations (MICs) indicating effectiveness against strains such as Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Activity

Thieno[2,3-d]pyrimidines have also been investigated for their anti-inflammatory properties. In vitro assays have shown that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For example, compounds tested against COX-1 and COX-2 enzymes revealed promising IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Cytotoxicity Studies

The safety profile of Y203-3474 has been assessed through cytotoxicity studies. The hemolytic assay indicated that several derivatives were non-toxic at concentrations up to 200 µmol/L . This suggests a favorable therapeutic window for further development.

Case Studies

Case Study 1: Antibacterial Efficacy

In a comparative study of thieno[2,3-d]pyrimidine derivatives, Y203-3474 was evaluated alongside other synthesized compounds for its antibacterial efficacy. The results demonstrated that it possessed significant activity against Mycobacterium tuberculosis, with MIC values lower than those of many standard treatments .

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory mechanisms of thieno[2,3-d]pyrimidine derivatives. Y203-3474 was shown to suppress COX enzyme activity effectively, leading to decreased production of inflammatory mediators such as prostaglandins. The compound's ability to reduce inflammation was quantified using carrageenan-induced paw edema models in rats .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for this compound, and what critical reaction conditions must be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution at the pyrimidine core. For example, thiourea derivatives can react with α,β-unsaturated ketones under reflux in acetic anhydride to form the thieno[2,3-d]pyrimidinone scaffold. Key conditions include anhydrous solvents (e.g., glacial acetic acid), reflux temperatures (100–120°C), and stoichiometric control of sulfanylating agents (e.g., 4-methylbenzyl mercaptan) to avoid side reactions. Purification via recrystallization (e.g., acetic acid/water mixtures) is critical for yield optimization .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • Methodological Answer :

  • X-ray crystallography : Resolves stereochemical ambiguities in the thienopyrimidinone core and confirms substituent positions (e.g., allyl and benzyl groups) .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., methyl groups at C5/C6 and allyl protons at C3). DEPT-135 and 2D-COSY clarify connectivity .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., M+H+^+ peaks) and fragmentation patterns .

Q. How can researchers assess the compound’s solubility and stability under varying pH conditions?

  • Methodological Answer : Use shake-flask methods with HPLC-UV quantification. Prepare buffered solutions (pH 1–13) and measure equilibrium solubility at 25°C. Accelerated stability studies (40°C/75% RH) over 4 weeks with LC-MS monitoring detect degradation products (e.g., hydrolysis of the sulfanyl group) .

Advanced Research Questions

Q. What strategies are recommended for elucidating the compound’s mechanism of action in biological systems?

  • Methodological Answer :

  • Target-based assays : Use kinase inhibition panels or receptor-binding assays (e.g., fluorescence polarization) to identify primary targets.
  • Cellular profiling : RNA-seq or proteomics (LC-MS/MS) in treated cell lines reveal downstream pathways (e.g., apoptosis markers).
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like EGFR or CDK2, guided by crystallographic data from similar thienopyrimidinones .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Meta-analysis : Aggregate data from public repositories (ChEMBL, PubChem) and apply multivariate regression to identify confounding variables (e.g., assay type, cell line variability).
  • Dose-response validation : Replicate disputed assays using standardized protocols (e.g., NIH/NCATS guidelines) with internal controls .

Q. What experimental designs are suitable for studying environmental fate and transformation pathways?

  • Methodological Answer :

  • Microcosm studies : Incubate the compound in soil/water systems under controlled light, temperature, and microbial activity. Use LC-HRMS to track degradation products (e.g., sulfoxide derivatives).
  • QSAR modeling : Predict biodegradation half-lives and bioaccumulation potential using EPI Suite or OPERA, validated with experimental logP and pKa data .

Q. How can structure-activity relationship (SAR) studies be optimized for this scaffold?

  • Methodological Answer :

  • Fragment-based design : Synthesize analogues with systematic substitutions (e.g., benzyl vs. phenyl groups) and test in parallelized assays (e.g., 96-well plate format).
  • Free-Wilson analysis : Quantify contributions of substituents (e.g., 4-methylbenzyl vs. 2-chlorobenzyl) to bioactivity using partial least squares (PLS) regression .

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